molecular formula C23H25NOS B2479311 (E)-N-(1-adamantyl)-2-phenyl-3-(2-thienyl)-2-propenamide CAS No. 478078-59-0

(E)-N-(1-adamantyl)-2-phenyl-3-(2-thienyl)-2-propenamide

Cat. No.: B2479311
CAS No.: 478078-59-0
M. Wt: 363.52
InChI Key: RWAZEHPUSYCDCQ-CIAFOILYSA-N
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Description

(E)-N-(1-adamantyl)-2-phenyl-3-(2-thienyl)-2-propenamide is a synthetic organic compound characterized by its adamantyl, phenyl, and thienyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(1-adamantyl)-2-phenyl-3-(2-thienyl)-2-propenamide typically involves the following steps:

    Formation of the Adamantyl Amine: The starting material, 1-adamantylamine, is prepared through the amination of adamantane.

    Synthesis of the Propenamide Backbone: The propenamide backbone is synthesized by reacting 2-phenyl-3-(2-thienyl)-2-propenoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 1-adamantylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature Control: Maintaining optimal temperatures to prevent side reactions.

    Purification: Employing techniques such as recrystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(1-adamantyl)-2-phenyl-3-(2-thienyl)-2-propenamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: The phenyl and thienyl groups can undergo electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

(E)-N-(1-adamantyl)-2-phenyl-3-(2-thienyl)-2-propenamide has several scientific research applications:

    Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its unique structural properties.

    Materials Science: Used in the development of advanced materials with specific electronic and optical properties.

    Biological Studies: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

Mechanism of Action

The mechanism of action of (E)-N-(1-adamantyl)-2-phenyl-3-(2-thienyl)-2-propenamide involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantyl group provides steric hindrance, while the phenyl and thienyl groups contribute to binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating target proteins.

Comparison with Similar Compounds

Similar Compounds

    (E)-N-(1-adamantyl)-2-phenyl-3-(2-furyl)-2-propenamide: Similar structure with a furan ring instead of a thienyl ring.

    (E)-N-(1-adamantyl)-2-phenyl-3-(2-pyridyl)-2-propenamide: Contains a pyridyl ring instead of a thienyl ring.

Uniqueness

(E)-N-(1-adamantyl)-2-phenyl-3-(2-thienyl)-2-propenamide is unique due to the presence of the thienyl ring, which imparts distinct electronic properties and reactivity compared to its analogs with furan or pyridyl rings. This uniqueness makes it valuable for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

(E)-N-(1-adamantyl)-2-phenyl-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NOS/c25-22(24-23-13-16-9-17(14-23)11-18(10-16)15-23)21(12-20-7-4-8-26-20)19-5-2-1-3-6-19/h1-8,12,16-18H,9-11,13-15H2,(H,24,25)/b21-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWAZEHPUSYCDCQ-CIAFOILYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)C(=CC4=CC=CS4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)/C(=C/C4=CC=CS4)/C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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